molecular formula C7H10N2O B11797611 (6-Amino-5-methylpyridin-3-yl)methanol

(6-Amino-5-methylpyridin-3-yl)methanol

Cat. No.: B11797611
M. Wt: 138.17 g/mol
InChI Key: GPBBLGWKSBXTQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-methylpyridin-3-yl)methanol typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxymethyl group .

Industrial Production Methods

The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Amino-5-methylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Amino-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-5-methylpyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(6-amino-5-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

GPBBLGWKSBXTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)CO

Origin of Product

United States

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